4-(3,4-Difluorobenzyl)-phenylamine
Overview
Description
4-(3,4-Difluorobenzyl)-phenylamine (DFBP) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, including synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Fluorescence Enhancement and Charge Transfer
Compounds structurally similar to 4-(3,4-Difluorobenzyl)-phenylamine have been investigated for their unique fluorescence properties. Yang et al. (2002) reported that the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, resulting in a red shift of the absorption and fluorescence spectra. This modification enhances fluorescence quantum yields at room temperature due to a larger charge-transfer character for the fluorescent excited state, with implications for designing high-efficiency fluorescent materials (Yang, Chiou, & Liau, 2002).
Crystal Structures of Fluorinated Analogs
Wanat et al. (2020) synthesized and characterized novel phosphonic acid analogs of phenylglycine, including amino-(3,4-difluorobenzyl) phosphonic acids. By using NMR, ESI-MS spectroscopy, and single-crystal X-Ray diffraction methods, the detailed crystal structures and properties of these compounds were elucidated. This research broadens the understanding of their potential interactions with physiological receptors, which is crucial for their application in medicinal chemistry (Wanat, Dziuk, & Kafarski, 2020).
Polyimide Synthesis and Characterization
Choi et al. (2010) explored the synthesis and characterization of polyimides derived from triphenylamine-based novel diamine monomers with thiophene or trifluoromethyl side groups. These compounds exhibit high glass transition temperatures, thermal stability, and unique optical and electrical properties, making them suitable for advanced materials applications (Choi, Cho, & Yoon, 2010).
Corrosion Inhibition
Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds for mild steel in acid solutions. Their findings indicate that these compounds, potentially including derivatives of 4-(3,4-Difluorobenzyl)-phenylamine, act as effective corrosion inhibitors. This research contributes to the development of cost-effective and simple methods for protecting metals against corrosion in various industrial applications (Singh & Quraishi, 2016).
properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQBTNDGAIACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.